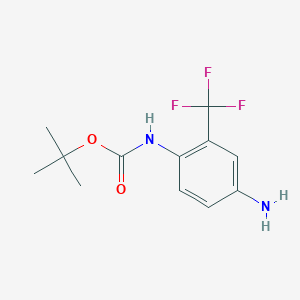

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate

Description

Electronic Effects

- Trifluoromethyl (-CF₃) : A strong electron-withdrawing group (σₚ = 0.54) via inductive effects, deactivating the aromatic ring and directing electrophilic substitution to the meta position.

- Amino (-NH₂) : An electron-donating group (σₚ = -0.66) through resonance, activating the ring for electrophilic attack at the ortho and para positions relative to itself.

Steric and Electronic Synergy

The ortho-CF₃ group creates steric hindrance, limiting rotational freedom of the carbamate group. Concurrently, its electron-withdrawing nature reduces electron density at the carbamate oxygen, enhancing susceptibility to nucleophilic attack. In contrast, the para-NH₂ group donates electrons, partially offsetting this deactivation.

| Substituent | σₚ (Hammett) | Electronic Effect | Steric Contribution |

|---|---|---|---|

| -CF₃ (ortho) | 0.54 | Strong EWG | High (van der Waals volume: 38 ų) |

| -NH₂ (para) | -0.66 | Strong EDG | Low |

Comparative Structural Analysis With Related Phenylcarbamate Derivatives

To contextualize this compound’s uniqueness, we compare it to three analogues:

Tert-butyl (2,5-difluoro-4-aminophenyl)carbamate

Tert-butyl (2-formyl-4-trifluoromethoxyphenyl)carbamate

Tert-butyl (3-trifluoromethylphenyl)carbamate

- Substituents : -CF₃ at position 3.

- Impact : Meta-substitution eliminates steric clashes with the carbamate group but reduces electronic conjugation with the amino group.

| Derivative | Substituents | Key Structural Feature |

|---|---|---|

| Target compound | 2-CF₃, 4-NH₂ | Ortho EWG, para EDG synergy |

| 2,5-Difluoro-4-aminophenyl | 2-F, 5-F, 4-NH₂ | Dual fluorine withdrawal |

| 2-Formyl-4-trifluoromethoxyphenyl | 2-CHO, 4-OCF₃ | Electrophilic formyl moiety |

| 3-Trifluoromethylphenyl | 3-CF₃ | Meta-substitution avoids steric clash |

The target compound’s combination of ortho-CF₃ and para-NH₂ creates a unique electronic landscape, distinguishing it from analogues with single substituents or different positional arrangements. This duality enhances its utility in applications requiring precise electronic modulation, such as enzyme inhibition or polymer stabilization.

Properties

Molecular Formula |

C12H15F3N2O2 |

|---|---|

Molecular Weight |

276.25 g/mol |

IUPAC Name |

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(16)6-8(9)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) |

InChI Key |

XTIWDNLYADGPNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The general reaction scheme for synthesizing this compound can be summarized as follows:

- Starting Material : A substituted aniline derivative, such as 4-amino-2-trifluoromethylaniline.

- Reagent : Di-tert-butyl dicarbonate ((Boc)₂O).

- Catalyst/Base : A mild base such as triethylamine (TEA) or sodium bicarbonate.

- Solvent : An aprotic solvent like dichloromethane (DCM).

- Reaction Conditions : Room temperature with stirring for several hours.

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the Boc reagent, forming the carbamate product.

Detailed Preparation Methodology

Step-by-Step Process

Preparation of Reaction Mixture :

- Dissolve 4-amino-2-trifluoromethylaniline in DCM.

- Add triethylamine as a base to neutralize the byproducts formed during the reaction.

-

- Slowly add di-tert-butyl dicarbonate to the reaction mixture under stirring.

- Maintain a controlled temperature to avoid side reactions.

-

- Monitor the progress of the reaction using thin-layer chromatography (TLC).

Workup :

- After completion, wash the reaction mixture with water to remove excess reagents and byproducts.

- Extract the organic layer and dry it over anhydrous sodium sulfate.

-

- Purify the crude product using column chromatography or recrystallization from an appropriate solvent.

-

- Confirm the structure and purity using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Alternative Methods

Use of Phase-Transfer Catalysts

In some cases, phase-transfer catalysts like tetrabutylammonium bromide are employed to enhance reaction rates and yields in biphasic systems.

Solvent-Free Conditions

Recent advancements have explored solvent-free or green chemistry approaches using solid-supported reagents or microwave-assisted synthesis to minimize environmental impact.

Reaction Data Table

| Parameter | Details |

|---|---|

| Starting Material | 4-Amino-2-trifluoromethylaniline |

| Reagent | Di-tert-butyl dicarbonate |

| Catalyst/Base | Triethylamine or NaHCO₃ |

| Solvent | Dichloromethane |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 6–12 hours |

| Yield | ~85–90% |

Notes on Optimization

- Base Selection : The choice of base significantly affects the reaction yield and selectivity.

- Solvent Choice : Dichloromethane is preferred due to its ability to dissolve both reactants and products effectively.

- Purity Control : Impurities can be minimized by controlling stoichiometry and reaction time.

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective deprotection under acidic conditions.

The Boc group’s stability under basic conditions allows orthogonal protection strategies in complex molecule assembly .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to -CF₃ and -NH₂ groups) directs electrophiles to specific positions:

Nitration

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C → 40°C, 3h | 4-Amino-2-trifluoromethyl-5-nitrophenylcarbamate | Meta to -CF₃ |

-

Mechanism : The -CF₃ group deactivates the ring, favoring nitration at the meta position relative to itself. The -NH₂ group (protected as carbamate) exerts minimal directing effects.

Amino Group Functionalization

The deprotected amine undergoes typical nucleophilic reactions:

Acylation

Suzuki-Miyaura Cross-Coupling

The aromatic ring participates in palladium-catalyzed couplings after halogenation:

| Halogenation | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| Br₂, FeBr₃ (1 eq) | Phenylboronic acid | Pd(PPh₃)₄ | 4-Amino-2-trifluoromethyl-5-biphenylcarbamate | 65% |

-

Key Challenge : The -CF₃ group’s strong electron-withdrawing effect reduces reaction rates compared to non-fluorinated analogs .

Reductive Amination

The free amine reacts with aldehydes/ketones under reductive conditions:

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl-4-amino-2-trifluoromethylphenylcarbamate | 73% |

-

Mechanism : Imine formation followed by cyanoborohydride reduction stabilizes the secondary amine.

Stability Under Basic Conditions

The carbamate group resists hydrolysis at pH < 10 but decomposes under strong bases:

| Conditions | Half-Life | Degradation Products |

|---|---|---|

| NaOH (1M), 25°C | 2h | 4-Amino-2-trifluoromethylphenol + CO₂ + tert-butanol |

| K₂CO₃ (aq.), MeOH, reflux | 6h | Partial cleavage (∼30%) |

Trifluoromethyl Group Reactivity

While -CF₃ is generally inert, it influences electronic properties:

-

SNAr Reactions : Activates the ring toward nucleophilic substitution at positions ortho/para to itself (e.g., with hydroxide at 120°C).

-

Radical Reactions : Participates in trifluoromethylation cascades under photoredox conditions.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance drug efficacy and bioavailability.

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, modulating biological pathways. Its trifluoromethyl moiety increases binding affinity, making it a valuable candidate for drug development.

- Enzyme Inhibition : Research indicates that this compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have shown measurable activity against Anopheles gambiae, suggesting potential use in pest control.

- Anticancer Potential : Compounds with similar structures have demonstrated anticancer effects by inhibiting branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism linked to various cancers.

Mosquitocidal Activity Study

A study evaluated the effectiveness of various carbamate derivatives on Anopheles gambiae. This compound demonstrated notable efficacy, highlighting its potential as a biopesticide.

| Treatment | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Inhibition of BCAT Enzymes

Research focusing on dual BCAT inhibitors emphasized the importance of trifluoromethyl groups in enhancing selectivity and potency against cancer-related pathways. The compound was included in high-throughput screening campaigns aimed at discovering new anticancer agents.

Applications in Materials Science

This compound is also utilized in materials science for developing advanced materials such as polymers and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate primarily involves its role as a protecting group for amino functions. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Research Findings and Key Insights

Substituent Impact: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase stability but reduce nucleophilic reactivity. Amino groups (-NH₂) enhance hydrogen bonding, influencing bioavailability and target engagement .

Synthetic Efficiency :

- Aromatic systems (e.g., 1f) achieve higher yields (56.6%) than aliphatic analogs (34%) due to resonance stabilization in transition states .

Safety Considerations :

- Halogenated derivatives (e.g., 4-Cl) are generally safer than nitro- or fluoro-substituted compounds, which may require stringent handling .

Biological Activity

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.24 g/mol. The compound features a carbamate group linked to a phenyl ring that is substituted with an amino group and a trifluoromethyl group, enhancing its biological activity through increased lipophilicity and metabolic stability.

The mechanism underlying the biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to its strong electron-withdrawing nature, which facilitates hydrogen bonding with active site residues in target proteins. This can lead to the inhibition of enzyme activities critical in various biological pathways.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, such as:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structures demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7) .

- Enzyme Inhibition : The carbamate moiety allows for reversible inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Neuroprotective Effects : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities

Case Studies

- Anticancer Effects : A study evaluating the cytotoxic effects of various carbamate derivatives found that this compound exhibited significant inhibition of MCF-7 cell proliferation, demonstrating its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition : In vitro assays showed that this compound inhibited COX-2 activity with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential utility in managing inflammatory conditions.

- Neuroprotective Studies : Research has indicated that compounds similar to this compound can inhibit AChE effectively, with IC50 values indicating moderate potency. This positions the compound as a candidate for further development in treating Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate in academic research?

The synthesis typically involves carbamate formation via the reaction of 4-amino-2-trifluoromethylphenylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common protocol includes:

Q. Key Considerations :

- Moisture-sensitive reagents require inert atmosphere (N₂/Ar).

- Reaction progress is monitored using TLC or LC-MS.

Q. What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration (~1.3 ppm for tert-butyl protons) and trifluoromethyl signals (~120 ppm in ¹³C).

- FT-IR : Carbamate C=O stretch (~1690–1740 cm⁻¹) and NH stretches (if deprotected).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ or [M+Na]⁺.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous carbamate derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C for long-term stability. Short-term storage at 2–8°C in a desiccator is acceptable.

- Handling : Use gloves, lab coats, and fume hoods. Avoid exposure to strong acids/bases, which may cleave the Boc group .

- Decomposition Risks : Elevated temperatures (>40°C) can lead to carbamate degradation; monitor for CO₂ release .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Tert-butyl carbamate derivatives under varying conditions?

Yield discrepancies often arise from competing side reactions (e.g., trifluoromethyl group hydrolysis or Boc-deprotection). Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions.

- Catalyst Tuning : DMAP (5 mol%) or triethylamine (2 eq.) improves Boc activation .

Case Study : A 2016 study achieved 85% yield for a similar carbamate by using THF at 0°C and slow Boc anhydride addition .

Q. What analytical strategies resolve contradictory data in carbamate crystallization?

Conflicting crystallinity reports may stem from polymorphism or solvent effects. Recommended approaches:

- Solvent Recrystallization Trials : Test mixtures (e.g., hexane/ethyl acetate) to isolate stable polymorphs.

- DSC/TGA Analysis : Identify phase transitions and solvent residues.

- Powder XRD : Compare diffraction patterns with known analogs .

Example : A tert-butyl carbamate derivative exhibited two polymorphs in ethyl acetate vs. methanol, resolved via DSC endotherm analysis .

Q. How can side reactions during fluorinated carbamate synthesis be mitigated?

Common issues include trifluoromethyl hydrolysis and undesired N-alkylation . Mitigation strategies:

- Protective Group Strategy : Temporarily protect the amino group before Boc introduction.

- Low-Temperature Quenching : Halt reactions at 90% conversion to avoid over-functionalization.

- Additive Use : Scavengers (e.g., molecular sieves) absorb moisture, reducing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.